propanedinitrile CAS No. 647839-55-2](/img/structure/B12610485.png)
[(6-Chloropyridin-3-yl)methyl](4,4-difluorobut-3-en-1-yl)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloropyridin-3-yl)methylpropanedinitrile is an organic compound that features a chloropyridine ring and a difluorobutene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and 4,4-difluorobut-3-en-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 6-chloropyridine is reacted with 4,4-difluorobut-3-en-1-yl bromide under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bond in the difluorobutene moiety can participate in addition reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
科学研究应用
(6-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The chloropyridine ring can bind to enzyme active sites or receptor binding pockets, while the difluorobutene moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
(6-Chloropyridin-3-yl)methylpropanedinitrile can be compared with other similar compounds, such as:
[(6-Chloropyridin-3-yl)methyl]methylamine: This compound has a similar pyridine ring but lacks the difluorobutene moiety, making it less versatile in certain applications.
[(6-Chloropyridin-3-yl)methyl]ethanol: This compound has a hydroxyl group instead of the difluorobutene moiety, which can affect its reactivity and interactions.
The uniqueness of (6-Chloropyridin-3-yl)methylpropanedinitrile lies in its combination of a chloropyridine ring and a difluorobutene moiety, providing a balance of reactivity and stability that is valuable in various applications.
属性
CAS 编号 |
647839-55-2 |
|---|---|
分子式 |
C13H10ClF2N3 |
分子量 |
281.69 g/mol |
IUPAC 名称 |
2-[(6-chloropyridin-3-yl)methyl]-2-(4,4-difluorobut-3-enyl)propanedinitrile |
InChI |
InChI=1S/C13H10ClF2N3/c14-11-4-3-10(7-19-11)6-13(8-17,9-18)5-1-2-12(15)16/h2-4,7H,1,5-6H2 |
InChI 键 |
ZZCFGQVVJMPTJX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1CC(CCC=C(F)F)(C#N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12610404.png)
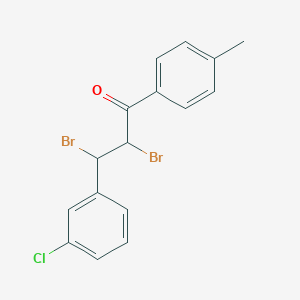
![6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine](/img/structure/B12610414.png)
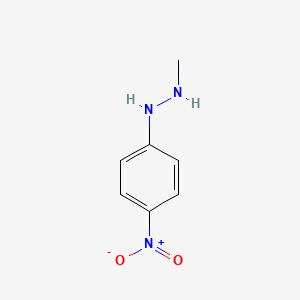
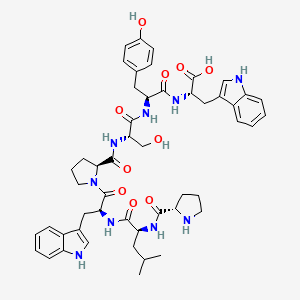
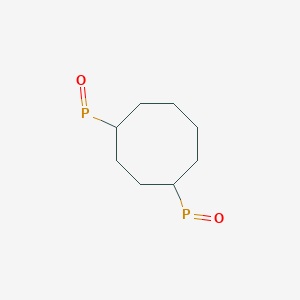
![N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea](/img/structure/B12610431.png)
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
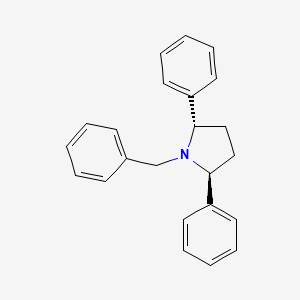
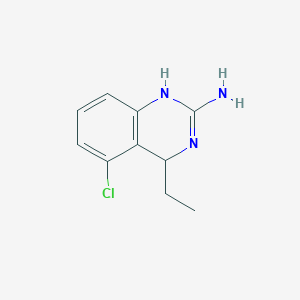
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)
![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)

![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)
